3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline
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Overview
Description
“3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound is part of a significant class of heterocycles that exhibit broad biological activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their importance in various fields . A series of 4- (1 H -1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., which involved the synthesis of triazole by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C9H10N4 . The compound has a molecular weight of 174.21 .Chemical Reactions Analysis
The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 174.21 . It is a solid at room temperature . The melting point of a related compound, 4- (1H-1,2,4-Triazol-1-ylmethyl)aniline hydrochloride, is 173-182 °C .Scientific Research Applications
Antileishmanial Activity
Derivatives of 1,2,4-triazole, including compounds similar to 3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline, have been studied for their antileishmanial activity. These compounds show significant potential in combating Leishmania infantum promastigots, a parasite responsible for Leishmaniasis. The molecular electrostatic potential maps of these derivatives support the existence of hydrogen bonds, contributing to their biological activity (Süleymanoğlu et al., 2017).
Biological and Physicochemical Properties
Research has also focused on the synthesis and study of the biological activity of triazole derivatives. These studies aim to discover new methods for creating biologically active compounds, potentially leading to the development of new drugs. 1,2,4-triazole derivatives demonstrate a range of biological activities, including potential as pesticides, anticonvulsants, analgesics, antitumor, and antibacterial agents. The physicochemical properties of these compounds are also of significant interest, as they play a critical role in their biological effectiveness (Suhak et al., 2018).
Synthesis and Chemical Characterization
The synthesis and characterization of 1,2,4-triazole derivatives have been explored extensively. These studies involve the preparation of various triazole compounds and the investigation of their chemical properties. The structural confirmation of these compounds provides a basis for further exploration of their potential applications, including the development of new therapeutic agents (Safonov et al., 2017).
Application in Material Science
Some derivatives of 1,2,4-triazole are investigated for their potential in material science, such as in the development of new materials. Their unique chemical structure and properties make them suitable for various applications in this field. Research in this area explores the possibilities of using these compounds in the creation of innovative materials with specific desired properties (Khilkovets, 2021).
Mechanism of Action
Compounds containing a triazole ring have been found to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing these broad-spectrum biological activities .
Safety and Hazards
Future Directions
Given the importance of the triazole scaffold, its synthesis has attracted much attention . The development of new synthetic methods and the exploration of its biological activities are potential future directions . The compound’s unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, indicating its potential for further pharmaceutical applications .
Properties
IUPAC Name |
3-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7/c12-9-3-1-2-8(4-9)11-15-10(16-17-11)5-18-7-13-6-14-18/h1-4,6-7H,5,12H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDMHZRQIUVJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=N2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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